molecular formula C11H9ClN2O2 B13721242 (4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5(4H)-one

(4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5(4H)-one

Cat. No.: B13721242
M. Wt: 236.65 g/mol
InChI Key: WUSQFNASQZRRHX-WEVVVXLNSA-N
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Description

(4E)-3-(CHLOROMETHYL)-4-[(6-METHYLPYRIDIN-2-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE is a synthetic organic compound characterized by its unique structure, which includes a chloromethyl group, a methylene bridge linked to a methylpyridinyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-3-(CHLOROMETHYL)-4-[(6-METHYLPYRIDIN-2-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE typically involves a multi-step process:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid under acidic conditions.

    Attachment of the Methylpyridinyl Group: The methylpyridinyl group is attached through a condensation reaction with a suitable aldehyde or ketone precursor.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the isoxazole ring or the pyridinyl group, potentially yielding various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced isoxazole or pyridinyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4E)-3-(CHLOROMETHYL)-4-[(6-METHYLPYRIDIN-2-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of (4E)-3-(CHLOROMETHYL)-4-[(6-METHYLPYRIDIN-2-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites, thereby influencing the activity of the target molecules.

Comparison with Similar Compounds

Uniqueness:

    Structural Uniqueness: The combination of the isoxazole ring, chloromethyl group, and methylpyridinyl group provides unique chemical properties.

    Functional Uniqueness:

This detailed article provides a comprehensive overview of (4E)-3-(CHLOROMETHYL)-4-[(6-METHYLPYRIDIN-2-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

(4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C11H9ClN2O2/c1-7-3-2-4-8(13-7)5-9-10(6-12)14-16-11(9)15/h2-5H,6H2,1H3/b9-5+

InChI Key

WUSQFNASQZRRHX-WEVVVXLNSA-N

Isomeric SMILES

CC1=NC(=CC=C1)/C=C/2\C(=NOC2=O)CCl

Canonical SMILES

CC1=NC(=CC=C1)C=C2C(=NOC2=O)CCl

Origin of Product

United States

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